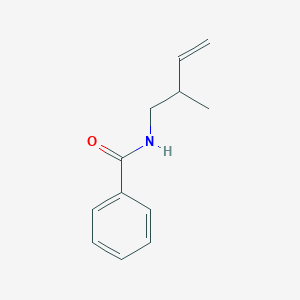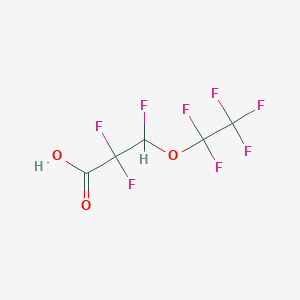
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid is a perfluorinated compound characterized by the presence of multiple fluorine atoms attached to its carbon backbone. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid typically involves the reaction of trifluoroacetic acid with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its exceptional chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s fluorinated nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it can interact with specific protein targets, influencing their activity and stability.
Comparación Con Compuestos Similares
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
- Hexafluoropropylene oxide dimer acid
- Perfluorooctanoic acid
Comparison: Compared to these similar compounds, 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exhibits unique properties such as a higher degree of fluorination and distinct reactivity patterns. Its enhanced thermal stability and resistance to degradation make it particularly valuable in applications requiring extreme conditions.
Propiedades
Número CAS |
919005-13-3 |
|---|---|
Fórmula molecular |
CF3CF2OCFHCF2COOH C5H2F8O3 |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
2,2,3-trifluoro-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)16-5(12,13)4(9,10)11/h1H,(H,14,15) |
Clave InChI |
XEZRGPDPHQWFHV-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)(F)F)(OC(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
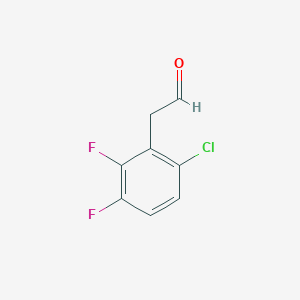
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
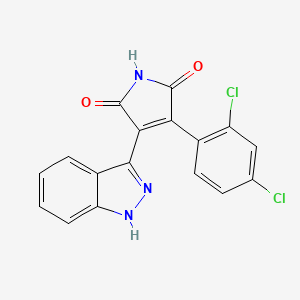
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
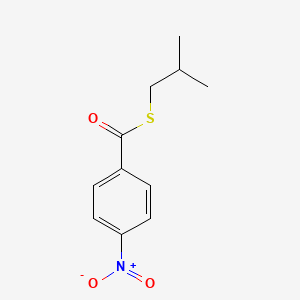
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)

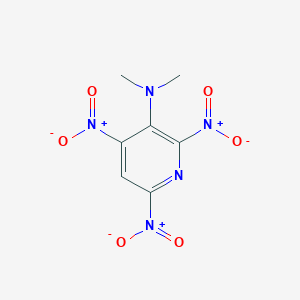
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
